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molecular formula C12H10ClN B120251 2-(Chloromethyl)-5-phenylpyridine CAS No. 146775-28-2

2-(Chloromethyl)-5-phenylpyridine

Cat. No. B120251
M. Wt: 203.67 g/mol
InChI Key: YJFTUIPJJBKOQG-UHFFFAOYSA-N
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Patent
US05314898

Procedure details

To a solution of 5-phenyl-2-picoline (6.2 g) in CCl4 (250 mL) were added N-chlorosuccinimide (5.85 g) and benzoylperoxide (100 mg). The reaction was then heated to reflux and irradiated with a 225 watt lamp for 5 hours. After cooling, Et2O was added, the solid filtered and the filtrate was evaporated to dryness. The crude residue was chromatographed on silica gel (hexane/EtOAc 9:1) to give the pure title product.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH3:13])=[N:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.CCOCC>C(Cl)(Cl)(Cl)Cl>[C:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH2:13][Cl:14])=[N:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1)C
Name
Quantity
5.85 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
irradiated with a 225 watt lamp for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was chromatographed on silica gel (hexane/EtOAc 9:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC(=NC1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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